molecular formula C6H6N6 B3056963 1,2,5-Triaminopyrrole-3,4-dicarbonitrile CAS No. 75610-90-1

1,2,5-Triaminopyrrole-3,4-dicarbonitrile

Cat. No.: B3056963
CAS No.: 75610-90-1
M. Wt: 162.15 g/mol
InChI Key: QLOQIWYZKJKMSR-UHFFFAOYSA-N
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Description

1,2,5-Triaminopyrrole-3,4-dicarbonitrile is an organic compound with the molecular formula C6H6N6. It is characterized by the presence of three amino groups and two nitrile groups attached to a pyrrole ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

The synthesis of 1,2,5-Triaminopyrrole-3,4-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield . Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.

Chemical Reactions Analysis

1,2,5-Triaminopyrrole-3,4-dicarbonitrile undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1,2,5-Triaminopyrrole-3,4-dicarbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,2,5-Triaminopyrrole-3,4-dicarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino groups in the compound can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The pathways involved in these interactions are complex and depend on the specific context of the research .

Comparison with Similar Compounds

1,2,5-Triaminopyrrole-3,4-dicarbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of amino and nitrile groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

1,2,5-triaminopyrrole-3,4-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6/c7-1-3-4(2-8)6(10)12(11)5(3)9/h9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOQIWYZKJKMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N(C(=C1C#N)N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90308163
Record name 1,2,5-triaminopyrrole-3,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90308163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75610-90-1
Record name NSC202588
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202588
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,5-triaminopyrrole-3,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90308163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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